N-(3-bromophenyl)cyclopropanesulfonamide

Medicinal Chemistry Cross-Coupling Late-Stage Functionalization

Fragment-based drug discovery demands rigid, low-MW scaffolds with synthetic handles for library expansion. This meta-bromo cyclopropane sulfonamide delivers: - Rigid cyclopropane core constrains conformation for target selectivity - Meta-bromo handle enables Pd-catalyzed cross-coupling (Suzuki) for SAR exploration - Dual attachment points (sulfonamide NH, Br) support PROTAC linker conjugation - Rule-of-three compliant: MW 276, Fsp3 0.333, LogP 1.885 Ideal for building focused kinase inhibitor libraries and chemical probes.

Molecular Formula C9H10BrNO2S
Molecular Weight 276.15 g/mol
Cat. No. B7942453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-bromophenyl)cyclopropanesulfonamide
Molecular FormulaC9H10BrNO2S
Molecular Weight276.15 g/mol
Structural Identifiers
SMILESC1CC1S(=O)(=O)NC2=CC(=CC=C2)Br
InChIInChI=1S/C9H10BrNO2S/c10-7-2-1-3-8(6-7)11-14(12,13)9-4-5-9/h1-3,6,9,11H,4-5H2
InChIKeyHNQGZJHGOMZGKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Bromophenyl)cyclopropanesulfonamide: Chemical Identity & Class


N-(3-Bromophenyl)cyclopropanesulfonamide (CAS 1235063-43-0) is an organic sulfonamide featuring a cyclopropane ring and a meta-brominated phenyl group. As a member of the cyclopropanesulfonamide class, it shares the pharmacophoric features that have been explored in drug discovery for targets such as EGFR [1] and HCV NS3/4A protease. However, compound-specific primary research data are extremely limited; the majority of available information pertains to its role as a synthetic building block .

Meta-bromo handle for Pd-catalyzed cross-coupling library diversification
Cyclopropane sulfonamide scaffold for conformational constraint in kinase inhibitor SAR

N-(3-Bromophenyl)cyclopropanesulfonamide: Why Substitution Fails


Substituting N-(3-bromophenyl)cyclopropanesulfonamide with an in-class analog such as N-phenylcyclopropanesulfonamide or a para-bromo isomer can alter molecular recognition and synthetic utility. The meta-bromine position offers distinct electronic and steric properties compared to para or ortho substitutions . Furthermore, halogen substitution has been shown to significantly impact activity in sulfonamide-based inhibitors; for instance, in a series of EGFR inhibitors, substituents on the aromatic ring caused activity to vary from >7 nM to 1.12 nM [1]. The cyclopropane ring also imparts conformational constraint not present in methyl or phenyl sulfonamide analogs, which can affect target binding

Regioisomer Para-bromo isomer may alter cross-coupling regioselectivity and molecular recognition.
Acyclic analog Methyl or phenyl sulfonamide lacks the cyclopropane conformational constraint, potentially shifting target-binding profiles.

N-(3-Bromophenyl)cyclopropanesulfonamide: Differentiation from Analogs


Meta-Bromo Handle for Late-Stage Functionalization

The meta-bromo substituent on the phenyl ring serves as a versatile handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, enabling rapid analog generation. Unlike para-bromo isomers (e.g., N-(4-bromophenyl)cyclopropanesulfonamide), the meta position alters the electronic distribution on the ring, potentially leading to different regioselectivity in subsequent reactions . This is a critical differentiator for procurement when the compound is intended as a diversification scaffold.

Synthetic utility
Class-level inference
Meta-bromo enables cross-coupling; para-bromo alters electronic distribution; unsubstituted lacks handle
Supports library diversification via late-stage functionalization
Source review required; not quantified for this compound
Medicinal Chemistry Cross-Coupling Late-Stage Functionalization

Balanced LogP and sp3 for Lead-Like Properties

N-(3-bromophenyl)cyclopropanesulfonamide has a measured LogP of approximately 1.885 and an Fsp3 value of 0.333 . In comparison, the unsubstituted N-phenylcyclopropanesulfonamide has a lower molecular weight (197.26 g/mol) and is expected to have a lower LogP . The bromine atom increases lipophilicity while the cyclopropane ring maintains a favorable fraction of sp3-hybridized carbons, a parameter correlated with improved clinical success rates [1].

Lead-like properties
Cross-study comparable
LogP 1.885 · Fsp3 0.333 · MW 276.15
Reported LogP and Fsp3 may support lead-like property screening
Supplier data; context-dependent comparison to unsubstituted analog
Drug-Likeness ADME Physicochemical Properties

Cyclopropane Ring Conformational Constraint

The cyclopropane ring in N-(3-bromophenyl)cyclopropanesulfonamide introduces significant conformational constraint compared to acyclic sulfonamide analogs. In a study of sulfonyl chloride building blocks used in TACE inhibitor synthesis, the cyclopropyl variant exhibited improved selectivity for TACE over MMP-2 and MMP-13 compared to its alkyl counterparts . Additionally, in EGFR inhibitor development, cyclopropanesulfonamide-containing compound 5d demonstrated potent inhibition with IC50 values of 0.01836 μM against Baf3-EGFRL858R/T790M/C797S cells, outperforming analogs with different sulfonamide substituents [1].

Conformational constraint
Class-level inference
Cyclopropane analog 5d: EGFR IC50 0.01836 μM (cell); kinase assay ~1.12–1.37 nM vs methoxy analog 6.63–7.39 nM
Reported scaffold-level kinase inhibition enhancement context
Not measured on this compound; reviewed from analog inhibitor data
Conformational Analysis Drug Design Sulfonamide SAR

N-(3-Bromophenyl)cyclopropanesulfonamide in Drug Discovery and Chemical Biology


Kinase Inhibitor Lead Optimization Scaffold

The cyclopropanesulfonamide core, as demonstrated in EGFR C797S inhibitor development, provides a rigid scaffold that can be decorated via the bromine handle. Researchers can use this compound to generate focused libraries targeting resistant kinase mutations, leveraging the meta-bromo position for Suzuki coupling to explore diverse chemical space [1].

Fragment-Based Drug Discovery Library

With a molecular weight of 276.15 and a favorable Fsp3 of 0.333, this compound fits within the 'rule of three' guidelines for fragment libraries. The combination of a cyclopropane ring and a halogen substituent offers multiple vectors for fragment growing or merging strategies .

Chemical Probe Synthesis for Target Identification

The sulfonamide NH and bromine atom provide two distinct attachment points for linker conjugation in PROTAC or chemical probe design. The moderate LogP (1.885) suggests reasonable solubility and membrane permeability, making it suitable for cellular target engagement studies .

Application
Selection Property
Validation Focus
EGFR mutant kinase SAR studies
Meta-bromo cross-coupling handle
Scaffold diversification and kinase panel profiling
Fragment library screening
Balanced physicochemical profile
Hit-to-lead expansion vector analysis
Chemical probe design (PROTAC/ABPP)
Dual conjugation points (sulfonamide NH, Br)
Linker attachment and cellular target engagement screening
Quote Request

Request a Quote for N-(3-bromophenyl)cyclopropanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.